

# Oral Tebipenem Pivoxil Hydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tebipenem |           |
| Cat. No.:            | B1682724  | Get Quote |

An in-depth analysis of clinical trial data for the investigational oral carbapenem, **tebipenem** pivoxil hydrobromide, compared with intravenous alternatives for the treatment of complicated urinary tract infections and acute pyelonephritis.

This guide provides a comprehensive comparison of oral **tebipenem** pivoxil hydrobromide with intravenous (IV) carbapenems, specifically ertapenem and imipenem-cilastatin, based on data from pivotal Phase 3 clinical trials. The following sections present quantitative data in structured tables, detail the experimental protocols of the key studies, and visualize the workflow of these trials.

# Performance Comparison: Tebipenem vs. Intravenous Carbapenems

Oral **tebipenem** has been evaluated in large-scale, randomized, double-blind clinical trials, demonstrating its non-inferiority to standard-of-care IV carbapenems in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).

# **Efficacy Data**

The primary measure of success in these trials was the overall response, a composite of clinical cure and microbiological eradication, at a test-of-cure visit.

Table 1: Comparison of Oral **Tebipenem** Pivoxil Hydrobromide and IV Ertapenem (ADAPT-PO Study)[1][2][3]



| Endpoint (Test-of-<br>Cure, Day 19±2) | Oral Tebipenem<br>HBr (600 mg PO<br>q8h) | IV Ertapenem (1 g<br>IV q24h) | Treatment<br>Difference (95% CI) |
|---------------------------------------|------------------------------------------|-------------------------------|----------------------------------|
| Overall Response                      | 58.8% (264/449)                          | 61.6% (258/419)               | -3.3% (-9.7 to 3.2)              |
| Clinical Cure                         | 93.1%                                    | 93.6%                         | -0.6% (-4.0 to 2.8)              |

Table 2: Comparison of Oral **Tebipenem** Pivoxil Hydrobromide and IV Imipenem-Cilastatin (PIVOT-PO Study)[4][5][6][7]

| Endpoint (Test-of-<br>Cure Visit) | Oral Tebipenem<br>HBr (600 mg PO<br>q6h) | IV Imipenem-<br>Cilastatin (500 mg<br>IV q6h) | Adjusted Treatment<br>Difference (95% CI) |
|-----------------------------------|------------------------------------------|-----------------------------------------------|-------------------------------------------|
| Overall Response                  | 58.5% (261/446)                          | 60.2% (291/483)                               | -1.3% (-7.5 to 4.8)                       |
| Clinical Cure                     | 93.5% (417/446)                          | 95.2% (460/483)                               | -1.6% (-4.7 to 1.4)                       |
| Microbiological<br>Response       | 60.3% (269/446)                          | 61.3% (296/483)                               | -0.8% (-6.9 to 5.3)                       |

Infections caused by antimicrobial-resistant Enterobacterales showed response rates consistent with the overall trial population in the PIVOT-PO study.[7] For instance, in patients with extended-spectrum beta-lactamase (ESBL)-positive Enterobacterales, the overall response rate was 52.2% for the oral **tebipenem** group and 56.8% for the imipenem-cilastatin group.[4][5]

# Safety and Tolerability

The safety profiles of oral **tebipenem** were comparable to the intravenous comparators.

Table 3: Adverse Events in Oral **Tebipenem** vs. IV Ertapenem (ADAPT-PO Study)[2][8]

| Adverse Event     | Oral Tebipenem HBr      | IV Ertapenem            |
|-------------------|-------------------------|-------------------------|
| Any Adverse Event | 25.7%                   | 25.6%                   |
| Most Common AEs   | Mild diarrhea, headache | Mild diarrhea, headache |



Table 4: Adverse Events in Oral **Tebipenem** vs. IV Imipenem-Cilastatin (PIVOT-PO Study)[4][5]

| Adverse Event         | Oral Tebipenem HBr | IV Imipenem-Cilastatin |
|-----------------------|--------------------|------------------------|
| Treatment-Emergent AE | 27.9%              | 23.8%                  |
| Serious AE            | 3.4%               | 2.6%                   |
| Most Common AE        | Diarrhea (8.1%)    | Diarrhea (2.7%)        |

# **Experimental Protocols**

The data presented is primarily from two pivotal Phase 3, randomized, double-blind, double-dummy, multicenter trials: ADAPT-PO and PIVOT-PO.

## ADAPT-PO Study Protocol[1][2][9]

- Objective: To evaluate the efficacy and safety of oral tebipenem pivoxil hydrobromide versus intravenous ertapenem in hospitalized adult patients with cUTI or AP.
- Patient Population: 1372 hospitalized adults with a diagnosis of complicated UTI or acute pyelonephritis.[2][3]
- Randomization: Patients were randomized 1:1.
- Treatment Arms:
  - Oral **tebipenem** pivoxil hydrobromide (600 mg every 8 hours) plus an intravenous placebo.[2]
  - Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.
- Treatment Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[2]
- Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 19 ± 2 days) in the microbiological intent-to-treat (micro-ITT) population.[1][2]



• Non-inferiority Margin: 12.5%.[2]

## PIVOT-PO Study Protocol[4][5][7][10]

- Objective: To assess the efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[9]
- Patient Population: 1690 hospitalized adult patients with cUTI or AP.[5][10] The average age
  of patients in the micro-ITT population was 64.4 years, and 57.8% were female.[5]
- Randomization: Patients were randomized 1:1.
- Treatment Arms:
  - Oral tebipenem pivoxil hydrobromide (600 mg every 6 hours) plus an intravenous saline placebo.[4][5]
  - Intravenous imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo.[4][5]
- Treatment Duration: 7 to 10 days.[5]
- Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 17) in the micro-ITT population.[4][5]
- Non-inferiority Margin: 10%.[6]

# **Visualized Experimental Workflow**

The following diagram illustrates the general workflow of the Phase 3 clinical trials for oral **tebipenem**.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 trials for oral **tebipenem**.



# **Mechanism of Action**

**Tebipenem** is a carbapenem antibiotic. Its mechanism of action involves interfering with the cell wall synthesis of bacteria, which ultimately leads to bacterial cell death.[11] What makes **tebipenem** pivoxil hydrobromide notable is its oral bioavailability, a characteristic not shared by most other carbapenems, which typically require intravenous administration.[12][11]





Click to download full resolution via product page

Caption: Mechanism of action of oral tebipenem.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Oral Tebipenem vs IV Imipenem for Urinary Tract Infections · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. qsk.com [qsk.com]
- 10. urologytimes.com [urologytimes.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Oral Tebipenem Pivoxil Hydrobromide: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682724#meta-analysis-of-clinical-trials-involving-oral-tebipenem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com